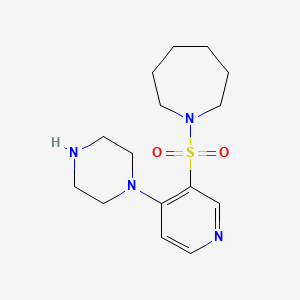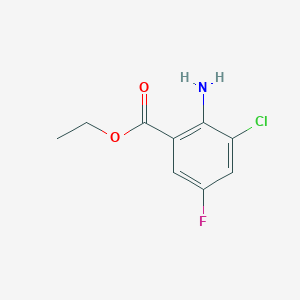![molecular formula C8H9N3O B15229708 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with an ethanol group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .
Applications De Recherche Scientifique
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer agent, particularly in targeting CDK2/cyclin A2.
Mécanisme D'action
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, including the ERK signaling pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a scaffold for drug design.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A novel ring system with potential antiproliferative activities.
Uniqueness: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is unique due to its specific structural features and its ability to target multiple biological pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-(triazolo[1,5-a]pyridin-7-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3 |
Clé InChI |
OFARTHAJSJAAFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CN=NN21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)


![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)



